molecular formula C6H4F2O B048109 2,4-Difluorophenol CAS No. 367-27-1

2,4-Difluorophenol

Cat. No.: B048109
CAS No.: 367-27-1
M. Wt: 130.09 g/mol
InChI Key: NVWVWEWVLBKPSM-UHFFFAOYSA-N
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Description

2,4-Difluorophenol is an organic compound with the molecular formula C6H4F2O. It is a derivative of phenol, where two hydrogen atoms in the benzene ring are replaced by fluorine atoms at the 2 and 4 positions. This compound is known for its clear yellow-green liquid form after melting and has a molecular weight of 130.09 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Difluorophenol can be synthesized through various methods. One common method involves the fluorination of phenol derivatives. For instance, the reaction of 2,4-difluorophenylboronic acid with hydrogen peroxide in the presence of a palladium catalyst can yield this compound . Another method involves the direct fluorination of phenol using elemental fluorine or other fluorinating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes. These processes often use fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride. The reaction conditions are carefully controlled to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

2,4-Difluorophenol can be compared with other fluorinated phenols, such as:

  • 2,3-Difluorophenol
  • 2,5-Difluorophenol
  • 2,6-Difluorophenol
  • 3,4-Difluorophenol
  • 3,5-Difluorophenol

Uniqueness: The unique positioning of the fluorine atoms in this compound imparts distinct chemical and physical properties. For instance, the 2,4-substitution pattern enhances its reactivity in nucleophilic substitution reactions compared to other difluorophenols. Additionally, the specific arrangement of fluorine atoms can influence its biological activity and binding affinity to target molecules .

Biological Activity

2,4-Difluorophenol (DFP) is a halogenated phenolic compound with significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and environmental science. This article explores its biological properties, mechanisms of action, toxicity profiles, and applications based on diverse sources.

  • Chemical Formula : C₆H₄F₂O
  • Molecular Weight : 134.09 g/mol
  • Boiling Point : 52-53 °C at 19 mmHg
  • Melting Point : 22.4 °C
  • Density : 1.362 g/mL at 25 °C

This compound exhibits various biological activities attributed to its structural features:

  • Antimicrobial Activity : DFP has been shown to possess antimicrobial properties against both gram-positive and gram-negative bacteria. Studies indicate that the presence of fluorine atoms enhances its interaction with microbial membranes, leading to increased permeability and cell death .
  • Antioxidant Properties : The compound demonstrates significant antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. This property is linked to its ability to scavenge free radicals effectively .
  • Enzyme Inhibition : DFP acts as an inhibitor for certain enzymes, including cyclooxygenase (COX), which plays a role in inflammation and pain pathways. Its inhibitory action can lead to reduced prostaglandin synthesis, thus providing anti-inflammatory effects .

Toxicity and Safety Profile

The safety profile of this compound indicates potential hazards:

  • Acute Toxicity : Classified as harmful if swallowed or inhaled; causes skin irritation and serious eye damage. It has been assigned hazard codes H302, H312, H332 (harmful), H315 (skin irritant), and H318 (serious eye damage) by regulatory bodies .
  • Environmental Impact : Due to its toxicity, DFP poses risks to aquatic life and ecosystems when released into the environment.

Case Studies

  • Pharmacological Studies : A study investigated the pharmacokinetics of DFP in animal models, revealing that it undergoes rapid metabolism with a half-life of approximately 2 hours. The study also noted significant accumulation in liver tissues, raising concerns about potential hepatotoxicity with prolonged exposure .
  • Environmental Toxicology : Research on the environmental impact of DFP demonstrated its persistence in water systems and potential bioaccumulation in aquatic organisms. The study highlighted the need for careful monitoring of DFP levels in industrial effluents due to its adverse effects on aquatic life .

Applications

This compound finds applications across various domains:

  • Synthesis Intermediate : Utilized as a starting reagent in the synthesis of fluorinated compounds and pharmaceuticals .
  • Research Tool : Employed in biochemical assays to study enzyme inhibition and oxidative stress mechanisms due to its reactive nature.

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against gram-positive/negative bacteria
AntioxidantScavenges free radicals
Enzyme InhibitionInhibits cyclooxygenase (COX)
ToxicityHarmful if ingested/inhaled; skin/eye irritant

Properties

IUPAC Name

2,4-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWVWEWVLBKPSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50190142
Record name 2,4-Difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50190142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

367-27-1
Record name 2,4-Difluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=367-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Difluorophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50190142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-difluorophenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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